3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid
Overview
Description
3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-ethoxyphenol with 5-hydroxybenzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Another approach involves the Suzuki–Miyaura coupling reaction, where 3-ethoxyphenylboronic acid is coupled with 5-bromobenzoic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and reduced reaction times. Additionally, the use of environmentally benign catalysts and solvents is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-5-hydroxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid: Lacks the ethoxy group, resulting in different chemical and biological properties.
3-(3-Chlorophenyl)-5-hydroxybenzoic acid: Contains a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness
3-(3-Ethoxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. The ethoxy group enhances the compound’s lipophilicity, while the hydroxyl group provides sites for hydrogen bonding and redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9,16H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLPOKGGGEMIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690016 | |
Record name | 3'-Ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-88-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-ethoxy-5-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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